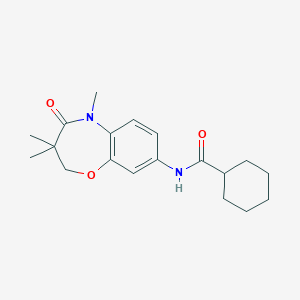

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-19(2)12-24-16-11-14(9-10-15(16)21(3)18(19)23)20-17(22)13-7-5-4-6-8-13/h9-11,13H,4-8,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWLKQJUMWCZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3CCCCC3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]oxazepine core, followed by the introduction of the cyclohexanecarboxamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Physicochemical Properties

The target compound shares a benzoxazepin core with two analogs:

- 2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (): Features a trifluoromethyl-substituted benzamide group.

- 2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (): Contains a methyl-propanamide substituent.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- The cyclohexanecarboxamide group in the target compound increases molecular weight and lipophilicity compared to the methyl-propanamide analog .

Table 2: Conformational Analysis of Analogs

Research Methodologies and Tools

- X-ray Crystallography : SHELX and ORTEP software (–2) are widely used for structural determination. For example, employed X-ray crystallography to confirm the boat conformation of N-acylbenzodiazepines .

- NMR and Computational Modeling : Dynamic NMR studies () and semiempirical methods (AM1/PM3) help predict conformational equilibria and substituent effects .

Q & A

Q. What are the key synthetic steps and critical parameters for synthesizing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide?

The synthesis typically involves:

- Tetrahydrobenzoxazepine ring formation : Cyclization of precursors (e.g., aminophenol derivatives) under reflux with catalysts like potassium carbonate .

- Amide coupling : Reacting the benzoxazepine intermediate with cyclohexanecarboxylic acid derivatives (e.g., using carbodiimide coupling agents) .

- Purification : Column chromatography or recrystallization to isolate the product .

Critical parameters : Temperature control (60–100°C), solvent selection (DMF or THF), and catalyst optimization (e.g., Pd for cross-coupling) to achieve >70% yield .

Q. Which spectroscopic methods are essential for structural confirmation?

- NMR spectroscopy : H and C NMR to confirm the benzoxazepine core, cyclohexane carboxamide substituents, and methyl group positions .

- IR spectroscopy : Validate carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at ~400–450 m/z) .

Q. What common chemical reactions are feasible for this compound?

- Oxidation : Using KMnO to modify the oxazepine ring’s ketone group .

- Nucleophilic substitution : Reacting with alkyl halides to functionalize the carboxamide group .

- Hydrolysis : Acidic/basic conditions to cleave the amide bond for derivative synthesis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

- Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Catalyst screening : Use Pd/charcoal or organocatalysts for selective coupling reactions .

- Process analytical technology (PAT) : Real-time HPLC monitoring to identify and remove byproducts .

Q. How to resolve contradictions in spectral data during structural analysis?

- Complementary techniques : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to address discrepancies in substituent orientation .

- DFT calculations : Compare experimental IR/NMR data with computational models to validate tautomeric forms .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified cyclohexane (e.g., fluorination) or benzoxazepine (e.g., heteroatom substitution) moieties .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with biological activity .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., ketone oxygen) for target engagement .

Q. How to address stability issues during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.